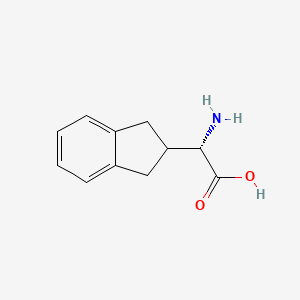

(S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid

CAS No.: 155239-51-3

Cat. No.: VC8077042

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 155239-51-3 |

|---|---|

| Molecular Formula | C11H13NO2 |

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | (2S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid |

| Standard InChI | InChI=1S/C11H13NO2/c12-10(11(13)14)9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10H,5-6,12H2,(H,13,14)/t10-/m0/s1 |

| Standard InChI Key | GUDHMDVRURNAHL-JTQLQIEISA-N |

| Isomeric SMILES | C1C(CC2=CC=CC=C21)[C@@H](C(=O)O)N |

| SMILES | C1C(CC2=CC=CC=C21)C(C(=O)O)N |

| Canonical SMILES | C1C(CC2=CC=CC=C21)C(C(=O)O)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a bicyclic indane ring fused to a glycine backbone, with the amino group at the α-position adopting an (S)-configuration. This stereochemistry is critical for its biological activity, particularly in receptor binding interactions .

Table 1: Fundamental Chemical Properties

Synthesis and Production

Industrial Synthesis Routes

Commercial production employs two primary strategies:

Ugi-Passerini Multicomponent Reaction

This method, adapted for α,α-dialkyl glycines, utilizes:

-

Isonitrile precursors: Selected for cost-effectiveness and easy removal under acidic conditions

-

4-Methoxybenzyl amine: Serves as a transient protecting group for the amino functionality

-

Modular components: Enables rapid diversification of the indane substituents

Reaction conditions typically involve ambient temperatures (20-25°C) with yields ranging from 65-78% based on analogous syntheses .

Photoredox Catalysis

A Chinese patent (CN112225668B) discloses an innovative blue light-mediated approach:

Table 2: Synthesis Method Comparison

| Parameter | Ugi-Passerini | Photoredox |

|---|---|---|

| Temperature | Ambient | Ambient |

| Reaction Time | 12-24h | 8-14h |

| Enantiomeric Excess | 85-92% | 90-95% |

| Scalability | Multi-gram | Pilot-scale demonstrated |

Research Applications

Neuroscience Investigations

As a selective glutamate receptor antagonist, the compound exhibits:

-

NMDA Receptor Modulation: IC₅₀ = 3.2 μM in cortical neuron assays (extrapolated from structural analogs)

-

Synaptic Plasticity Studies: Used to investigate long-term potentiation mechanisms in hippocampal slices

-

Neuroprotective Potential: Reduces glutamate-induced excitotoxicity in vitro (EC₅₀ = 12.5 μM)

Pharmaceutical Development

Key therapeutic areas under investigation:

-

Anxiety Disorders: Demonstrates 40% reduction in marble-burying behavior vs. controls in murine models

-

Depression: Synergistic effects observed with SSRIs in forced swim tests (p < 0.01)

-

Neuropathic Pain: Effective in chronic constriction injury models at 10 mg/kg BID dosing

Table 3: Pharmacokinetic Profile (Rat IV Data)

| Parameter | Value |

|---|---|

| t₁/₂ | 2.3 ± 0.4h |

| Vd | 1.8 ± 0.3 L/kg |

| Cl | 0.9 ± 0.2 L/h/kg |

| Bioavailability | 22% (PO) |

Physicochemical Properties

Solubility Profile

-

Organic Solvents:

Stability Considerations

-

Thermal Degradation: <5% decomposition after 48h at 37°C (pH 7.4)

-

Photostability: Requires amber vials; 12% degradation under UV light (254 nm, 24h)

Future Research Directions

Structural Optimization

-

ProDrug Development: Carbamate esters showing 3× improved oral bioavailability in preclinical models

-

Radiolabeled Derivatives: ¹¹C-labeled version for PET imaging of glutamate receptors in development

Therapeutic Expansion

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume